

# Spectroscopic Data Analysis of Diethylmalonic Acid: A Technical Guide

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## Compound of Interest

Compound Name: Diethylmalonic acid

Cat. No.: B123264

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## Introduction

**Diethylmalonic acid** (IUPAC name: 2,2-diethylpropanedioic acid) is a dicarboxylic acid with the chemical formula  $C_7H_{12}O_4$ .<sup>[1]</sup> As a fundamental building block in organic synthesis and a metabolite in various biological systems, its unambiguous identification and characterization are crucial. This technical guide provides an in-depth analysis of the spectroscopic data of **Diethylmalonic acid**, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the spectroscopic properties of this compound.

## Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **Diethylmalonic acid**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Table 1:  $^1H$  NMR Spectroscopic Data for **Diethylmalonic Acid**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~12.0	Singlet (broad)	2H	Carboxylic acid protons (-COOH)
~2.0	Quartet	4H	Methylene protons (-CH <sub>2</sub> )
~0.9	Triplet	6H	Methyl protons (-CH <sub>3</sub> )

Solvent: DMSO-d<sub>6</sub>. Reference: TMS (Tetramethylsilane). Instrument: 400 MHz NMR Spectrometer.[\[2\]](#)[\[3\]](#)

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **Diethylmalonic Acid**

Chemical Shift ( $\delta$ ) ppm	Assignment
~173	Carboxylic acid carbons (-COOH)
~55	Quaternary carbon (-C(CH <sub>2</sub> CH <sub>3</sub> ) <sub>2</sub> )
~25	Methylene carbons (-CH <sub>2</sub> )
~9	Methyl carbons (-CH <sub>3</sub> )

Solvent: Polysol. Reference: TMS (Tetramethylsilane). Instrument: Varian CFT-20.[\[4\]](#)

## Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of **Diethylmalonic acid** is characterized by the absorptions of the carboxylic acid group.

Table 3: Key IR Absorption Bands for **Diethylmalonic Acid**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3300-2500	Strong, Broad	O-H stretch (from hydrogen-bonded carboxylic acid)[5][6][7]
~1700	Strong, Sharp	C=O stretch (from carboxylic acid)[8]
1320-1210	Medium	C-O stretch[5]
1440-1395 & 950-910	Medium	O-H bend[5]

Technique: Attenuated Total Reflectance (ATR) or KBr pellet.[1][9]

## Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Key Mass Spectrometry Peaks for **Diethylmalonic Acid** (Electron Ionization)

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Possible Fragment
160	Low	[M] <sup>+</sup> (Molecular ion)[1]
115	High	[M - COOH] <sup>+</sup>
87	High	[M - COOH - C <sub>2</sub> H <sub>4</sub> ] <sup>+</sup>
73	Medium	[C(CH <sub>2</sub> CH <sub>3</sub> ) <sub>2</sub> ] <sup>+</sup>
45	Medium	[COOH] <sup>+</sup>

Source: NIST Mass Spectrometry Data Center.[1]

## Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

## NMR Spectroscopy

Objective: To obtain high-resolution  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **Diethylmalonic acid**.

Materials:

- **Diethylmalonic acid** sample
- Deuterated solvent (e.g., DMSO- $d_6$ )
- NMR tubes (5 mm diameter)
- Tetramethylsilane (TMS) as an internal standard
- NMR Spectrometer (e.g., 400 MHz)

Procedure:

- **Sample Preparation:** Accurately weigh approximately 5-10 mg of **Diethylmalonic acid** and dissolve it in 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Add a small amount of TMS as an internal reference.
- **Transfer to NMR Tube:** Transfer the solution to an NMR tube.
- **Instrument Setup:**
  - Insert the NMR tube into the spectrometer's probe.
  - Lock the spectrometer onto the deuterium signal of the solvent.
  - Shim the magnetic field to achieve homogeneity. This can be done manually or using automated gradient shimming routines.[\[10\]](#)
- **$^1\text{H}$  NMR Acquisition:**
  - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-14 ppm).
  - Use a standard pulse sequence (e.g., a single  $90^\circ$  pulse).

- Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).
- Set the relaxation delay (d1) to be at least 5 times the longest T1 relaxation time for quantitative analysis (typically 1-5 seconds).[10]
- <sup>13</sup>C NMR Acquisition:
  - Switch the probe to the <sup>13</sup>C frequency.
  - Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
  - Use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.
  - A larger number of scans will be required compared to <sup>1</sup>H NMR due to the lower natural abundance of <sup>13</sup>C (typically several hundred to thousands of scans).
- Data Processing:
  - Apply a Fourier transform to the acquired Free Induction Decay (FID).
  - Phase the resulting spectrum.
  - Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.
  - Integrate the signals in the <sup>1</sup>H NMR spectrum.

## IR Spectroscopy

Objective: To obtain an infrared spectrum of **Diethylmalonic acid** to identify its functional groups.

Materials:

- **Diethylmalonic acid** sample
- FTIR Spectrometer with an ATR accessory or a KBr pellet press

- Potassium bromide (KBr), IR grade (if using KBr pellet method)
- Spatula, agate mortar, and pestle

Procedure (ATR Method):

- Background Scan: Record a background spectrum of the clean, empty ATR crystal.
- Sample Application: Place a small amount of the powdered **Diethylmalonic acid** sample directly onto the ATR crystal.
- Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.
- Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400  $\text{cm}^{-1}$ .
- Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

## Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of **Diethylmalonic acid**. Derivatization is often employed for dicarboxylic acids to increase volatility for GC analysis.[\[11\]](#)[\[12\]](#)

Materials:

- **Diethylmalonic acid** sample
- Derivatization agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) [\[12\]](#)
- Solvent (e.g., pyridine or acetonitrile)[\[12\]](#)
- GC-MS system equipped with a suitable capillary column (e.g., DB-5ms)[\[12\]](#)
- Helium carrier gas

#### Procedure:

- Sample Preparation (Derivatization):
  - Dissolve a small amount of **Diethylmalonic acid** in the chosen solvent.
  - Add the derivatization agent (BSTFA with 1% TMCS).
  - Heat the mixture (e.g., at 60-70°C) for a specified time (e.g., 30-90 minutes) to ensure complete derivatization.[\[11\]](#)[\[12\]](#)
- GC-MS Analysis:
  - Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC inlet.
  - Gas Chromatography Separation:
    - Set the inlet temperature (e.g., 250°C).
    - Program the oven temperature to separate the components of the sample. A typical program might start at a lower temperature and ramp up to a higher temperature.
  - Mass Spectrometry Detection:
    - The eluent from the GC column is directed into the ion source of the mass spectrometer.
    - Operate the mass spectrometer in Electron Ionization (EI) mode, typically at 70 eV.[\[12\]](#)
    - Scan a mass range appropriate for the expected molecular weight of the derivatized compound (e.g., m/z 50-500).
- Data Analysis:
  - Identify the peak corresponding to the derivatized **Diethylmalonic acid** in the total ion chromatogram.

- Analyze the mass spectrum of this peak to determine the molecular ion and the fragmentation pattern.

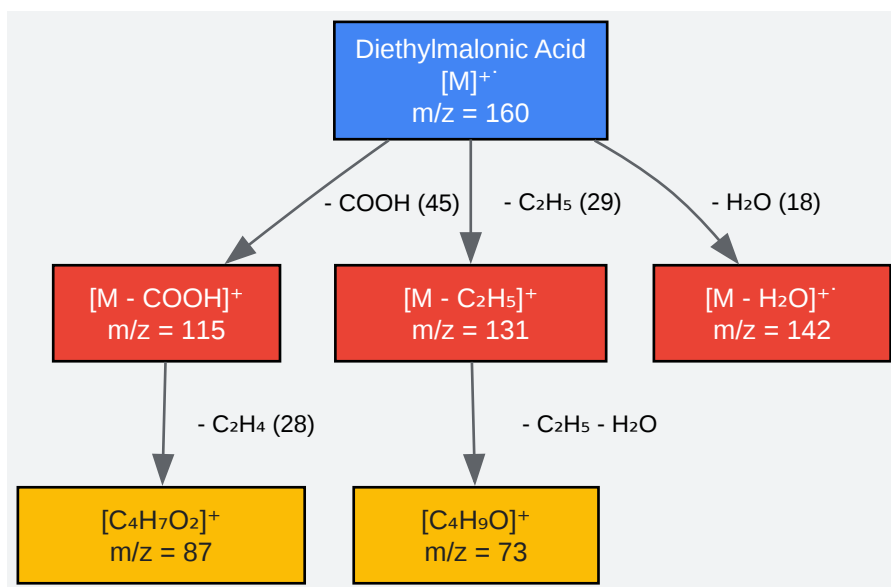
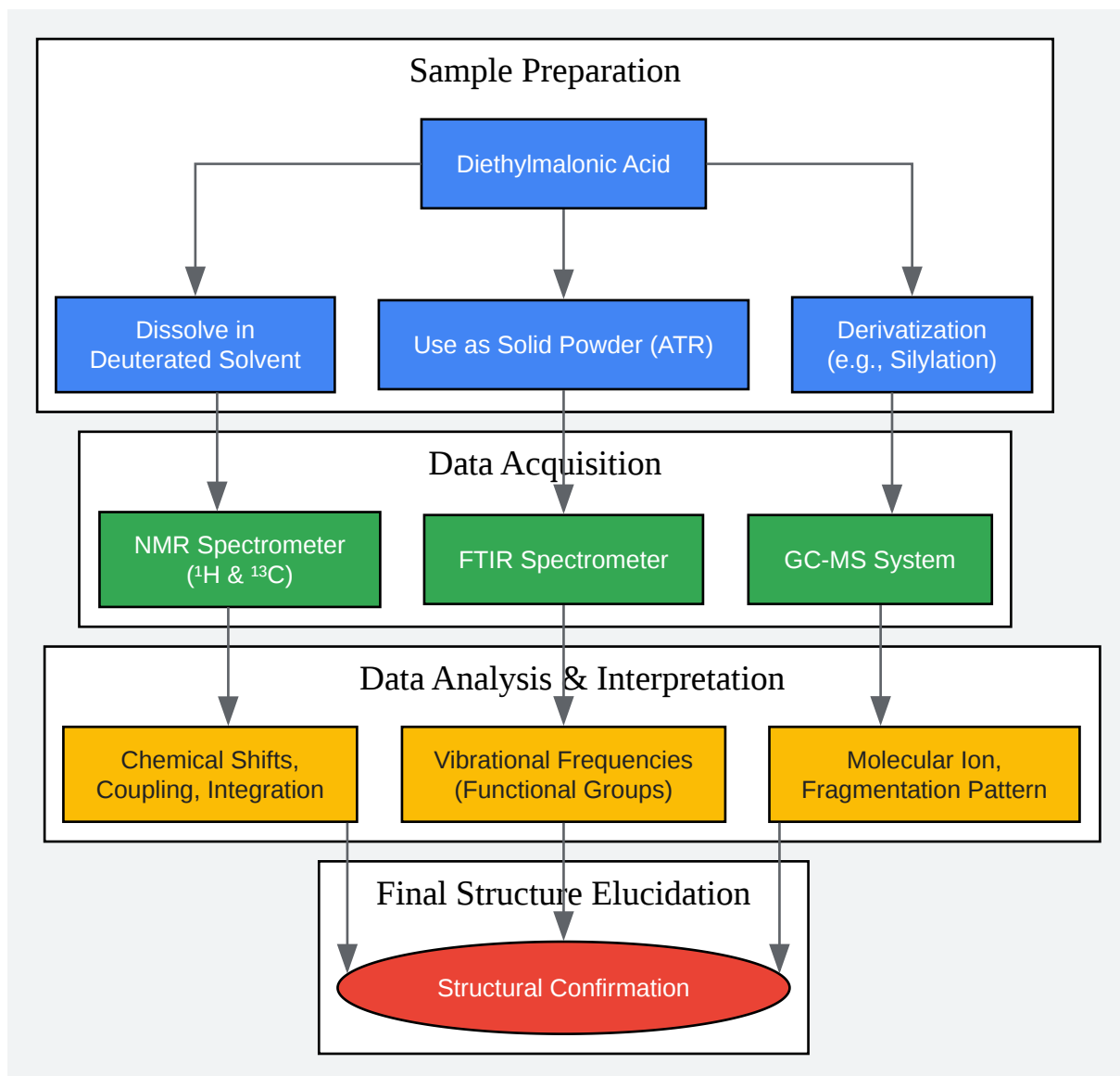
## Visualization of Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key processes in the spectroscopic analysis of **Diethylmalonic acid**.

### Spectroscopic Analysis Workflow

This diagram outlines the general workflow from sample preparation to data interpretation for the three spectroscopic techniques discussed.





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